(E/Z)-4,4'-Dihydroxy Tamoxifen is a derivative of tamoxifen, a well-established selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound exists in two isomeric forms, E and Z, which differ in the spatial arrangement around the double bond, leading to distinct biological activities. The compound is of significant interest in scientific research due to its potential therapeutic applications and mechanisms of action.
(E/Z)-4,4'-Dihydroxy Tamoxifen is classified as a small molecule and is recognized under the Chemical Abstracts Service Registry Number 70822-67-2. It is synthesized from tamoxifen through hydroxylation processes that enhance its biological efficacy. Its structural formula is , with a molecular weight of approximately 403.5 g/mol .
The synthesis of (E/Z)-4,4'-Dihydroxy Tamoxifen typically involves hydroxylation reactions on tamoxifen. One common method employs a palladium-catalyzed hydroxylation reaction. Key steps include:
Industrial production methods mirror these laboratory techniques but are optimized for larger scales, often utilizing continuous flow chemistry and high-throughput screening to enhance yield and purity .
The molecular structure of (E/Z)-4,4'-Dihydroxy Tamoxifen can be represented as follows:
The compound features two hydroxyl groups positioned at the para positions of the aromatic rings, contributing to its biological activity .
(E/Z)-4,4'-Dihydroxy Tamoxifen participates in various chemical reactions:
These reactions are crucial for exploring the compound's potential derivatives and their biological implications.
(E/Z)-4,4'-Dihydroxy Tamoxifen exerts its effects primarily through binding to estrogen receptors, specifically estrogen receptor alpha and beta. The mechanism involves:
Key physical and chemical properties of (E/Z)-4,4'-Dihydroxy Tamoxifen include:
These properties are essential for handling and application in laboratory settings .
(E/Z)-4,4'-Dihydroxy Tamoxifen has diverse applications in scientific research:
This compound's unique properties make it a valuable tool for advancing research in cancer therapeutics and hormone-related studies.
The geometric isomerism of (E/Z)-4,4'-Dihydroxy Tamoxifen (4,4'-DH-Tam) critically determines its binding behavior to estrogen receptors (ERα/ERβ). The Z-isomer (trans configuration) exhibits >100-fold higher affinity for ERα compared to the E-isomer (cis configuration), mirroring the stereoselectivity observed in tamoxifen itself [2] [6]. This preferential binding arises from the Z-isomer's optimal three-dimensional orientation, which allows its 4-hydroxy group and dimethylaminoethoxy side chain to form complementary interactions with the ER ligand-binding domain (LBD). Specifically, the Z-isomer stabilizes the ER helix-12 in an antagonistic conformation, blocking coactivator binding [9]. In contrast, the E-isomer induces non-productive conformational changes that reduce receptor dimerization stability and DNA binding cooperativity at estrogen response elements (EREs), as demonstrated by altered trypsin proteolysis patterns in ER-bound states [2]. Molecular dynamics simulations confirm that the Z-isomer's triphenylethylene scaffold maintains key hydrogen bonds with ERα residues Glu353 and Arg394, while the E-isomer experiences steric clashes that weaken binding [9].
Table 1: Estrogen Receptor Binding Parameters of 4,4'-DH-Tam Isomers
Isomer | Relative Binding Affinity (ERα) | ERE Binding Cooperativity | Key Molecular Interactions |
---|---|---|---|
Z-4,4'-DH-Tam | High (Reference = 100%) | Non-cooperative | H-bonds with Glu353/Arg394; Hydrophobic contact with Leu387 |
E-4,4'-DH-Tam | Low (<1% of Z-isomer) | Non-cooperative | Weakened H-bonding; Steric clash with Met421 |
Beyond estrogen receptors, 4,4'-DH-Tam isomers exhibit distinct interactions with cannabinoid receptors CB1R and CB2R. Competitive binding assays using [³H]CP-55,940 in transfected CHO cells reveal that the Z-isomer displays higher affinity for both CB1R (Kᵢ = 1.8 μM) and CB2R (Kᵢ = 0.9 μM) compared to its E-counterpart (CB1R Kᵢ = 3.5 μM; CB2R Kᵢ = 2.1 μM) [3] [7]. Notably, both isomers exhibit 2-3 fold selectivity for CB2R over CB1R, aligning with the trend observed for parent tamoxifen metabolites. Molecular determinants for this selectivity include interactions between the phenolic hydroxyl groups of Z-4,4'-DH-Tam and CB2R residues Ser285 and Lys109 in the orthosteric binding pocket, as identified through alchemical free energy simulations [9]. The enhanced CB2R affinity of the Z-isomer is pharmacologically significant given CB2R's role in immune modulation and cancer progression, suggesting potential off-target effects in tamoxifen therapy [1] [3].
Table 2: Cannabinoid Receptor Binding Affinities of 4,4'-DH-Tam Isomers
Isomer | CB1R Kᵢ (μM) | CB2R Kᵢ (μM) | CB2R/CB1R Selectivity Ratio | Critical Receptor Interactions |
---|---|---|---|---|
Z-4,4'-DH-Tam | 1.8 ± 0.3 | 0.9 ± 0.2 | 2.0 | Ser285 H-bond; Lys109 electrostatic; Val113 hydrophobic |
E-4,4'-DH-Tam | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.7 | Weakened H-bonding; Altered hydrophobic pocket orientation |
Functional characterization of 4,4'-DH-Tam isomers demonstrates that both act as full inverse agonists at CB1R and CB2R, suppressing constitutive Gᵢ/o protein activity in [³⁵S]GTPγS binding assays [3]. The Z-isomer exhibits exceptional efficacy at CB2R, reducing basal cAMP accumulation by >80% – surpassing even the reference inverse agonist AM630. This inverse agonism arises from the stereoselective stabilization of inactive receptor conformations. Key structural features enabling this activity include:
Computational studies reveal that 4,4'-DH-Tam isomers engage with allosteric sites on hormone receptors and kinase pathways. Molecular docking analyses demonstrate spontaneous binding (ΔG < -9.5 kcal/mol) to an ERα allosteric pocket adjacent to the classical LBD, with Z-4,4'-DH-Tam showing superior fit [9]. This secondary binding site involves residues Glu419, Leu428, and Phe404, forming a hydrophobic cleft that accommodates the compound's phenyl rings. Density Functional Theory (DFT) calculations indicate significant charge transfer (ΔN = +0.18) from the ERα allosteric site to Z-4,4'-DH-Tam, suggesting ligand-to-receptor electron donation that may stabilize the inactive receptor conformation [9]. Additionally, both isomers modulate MAP kinase pathways via non-canonical interactions:
Table 3: Allosteric Binding Parameters of 4,4'-DH-Tam Isomers
Parameter | Z-4,4'-DH-Tam | E-4,4'-DH-Tam | Methodology |
---|---|---|---|
ERα Allosteric Site ΔG (kcal/mol) | -10.2 ± 0.3 | -9.6 ± 0.4 | Molecular Docking |
Charge Transfer (ΔN) | +0.18 | +0.12 | DFT/M06-6-31G(d) |
MAP Kinase Modulation | JNK activation; ERK suppression | Weak JNK activation | Computational Dynamics |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7